![molecular formula C20H22N2O3 B4425931 N-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425931.png)
N-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
The compound N-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its distinct structural features. These include the pyrrolidine ring, carboxamide functionality, and substituted aromatic groups. Research on similar compounds focuses on synthesizing new molecules with potential pharmacological activities, studying their molecular structure, chemical reactivity, and property analysis to explore their utility in various applications.
Synthesis Analysis
The synthesis of complex organic compounds like this compound typically involves multi-step synthetic routes. These processes may include the formation of the pyrrolidine ring, introduction of the carboxamide group, and the attachment of substituted phenyl groups. Techniques such as reductive amination, acylation, and condensation reactions are commonly employed. For example, pyrrolylcarboxamides of pharmacological interest have been synthesized via acyl chlorides, showcasing the versatility of methods available for constructing such frameworks (Bijev, Prodanova, Nankov, 2003).
Molecular Structure Analysis
The molecular structure of compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed information on the molecular geometry, conformation, and electronic structure, which are crucial for understanding the compound's reactivity and properties. For instance, X-ray analysis of solvated carboxamides reveals insights into their crystal structure and molecular conformation, which are essential for predicting their behavior in various environments (Banerjee et al., 2002).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-8-14(2)18(9-13)21-20(24)15-10-19(23)22(12-15)16-5-4-6-17(11-16)25-3/h4-9,11,15H,10,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMNBCRQJLFYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.